molecular formula C15H16F3NO B2612724 2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone CAS No. 477848-23-0

2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone

Cat. No.: B2612724
CAS No.: 477848-23-0
M. Wt: 283.294
InChI Key: AGOMCSPPRALUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a quinuclidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluoroform-derived CuCF3, which demonstrates high reactivity towards aryl and heteroaryl halides . This method facilitates the trifluoromethylation of a broad variety of iodoarenes and some aromatic bromides, achieving nearly quantitative yield in certain cases.

Industrial Production Methods

Industrial production of 2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The quinuclidinone moiety may contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzyl bromide
  • 4-(Trifluoromethyl)benzyl alcohol
  • 2,2’-Bis(trifluoromethyl)benzidine

Uniqueness

2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone is unique due to the combination of the trifluoromethyl group and the quinuclidinone structure. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, which are not commonly found in other similar compounds. Additionally, the presence of the quinuclidinone moiety provides unique binding interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO/c16-15(17,18)12-4-2-1-3-11(12)9-13-14(20)10-5-7-19(13)8-6-10/h1-4,10,13H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOMCSPPRALUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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